molecular formula C16H22O2 B13006177 2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde

2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde

Cat. No.: B13006177
M. Wt: 246.34 g/mol
InChI Key: AGJWCPPHYNDVLW-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with cyclohexylmethoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde typically involves the reaction of 4,6-dimethylbenzaldehyde with cyclohexylmethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product. Commonly used acid catalysts include sulfuric acid or hydrochloric acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 2-(Cyclohexylmethoxy)-4,6-dimethylbenzoic acid.

    Reduction: 2-(Cyclohexylmethoxy)-4,6-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylmethoxy)-4-methylbenzaldehyde
  • 2-(Cyclohexylmethoxy)-6-methylbenzaldehyde
  • 2-(Cyclohexylmethoxy)-4,6-dimethylbenzoic acid

Uniqueness

2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both cyclohexylmethoxy and dimethyl groups on the benzaldehyde core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-(cyclohexylmethoxy)-4,6-dimethylbenzaldehyde

InChI

InChI=1S/C16H22O2/c1-12-8-13(2)15(10-17)16(9-12)18-11-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3

InChI Key

AGJWCPPHYNDVLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2CCCCC2)C=O)C

Origin of Product

United States

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